molecular formula C26H25N3O3S B300104 2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-isopropoxyphenyl)acetamide

2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-isopropoxyphenyl)acetamide

Cat. No. B300104
M. Wt: 459.6 g/mol
InChI Key: IEEONDXYVTVEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-isopropoxyphenyl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a quinazoline derivative that has been synthesized using a unique method, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-isopropoxyphenyl)acetamide involves the inhibition of specific enzymes and pathways that are involved in the progression of diseases. This compound has been shown to inhibit the activity of various kinases, including EGFR, HER2, and VEGFR, which are involved in cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-isopropoxyphenyl)acetamide have been extensively studied in scientific research. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and improve cognitive function in neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-isopropoxyphenyl)acetamide in lab experiments include its high potency and specificity towards specific enzymes and pathways. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research and development of 2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-isopropoxyphenyl)acetamide. These include the optimization of its synthesis method, the development of new analogs with improved solubility and potency, and the evaluation of its therapeutic potential in preclinical and clinical trials.
In conclusion, 2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-isopropoxyphenyl)acetamide is a novel compound that has shown promising results in scientific research for the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to optimize its synthesis method, develop new analogs, and evaluate its therapeutic potential in preclinical and clinical trials.

Synthesis Methods

The synthesis of 2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-isopropoxyphenyl)acetamide involves a multi-step process that includes the reaction of 2-amino-5-benzylthio-3-nitrobenzoic acid with 2-isopropoxyphenylacetyl chloride in the presence of triethylamine. This reaction results in the formation of an intermediate, which is then treated with hydrogen sulfide and sodium hydroxide to yield the final product.

Scientific Research Applications

The potential therapeutic applications of 2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-isopropoxyphenyl)acetamide have been extensively studied in scientific research. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

Product Name

2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-isopropoxyphenyl)acetamide

Molecular Formula

C26H25N3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide

InChI

InChI=1S/C26H25N3O3S/c1-18(2)32-23-15-9-8-14-22(23)27-24(30)17-33-26-28-21-13-7-6-12-20(21)25(31)29(26)16-19-10-4-3-5-11-19/h3-15,18H,16-17H2,1-2H3,(H,27,30)

InChI Key

IEEONDXYVTVEHI-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4

Origin of Product

United States

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